

Physical and chemical characteristics of 3-Methyl Hippuric Acid-d7

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Compound of Interest

Compound Name: 3-Methyl Hippuric Acid-d7

Cat. No.: B565009

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In-Depth Technical Guide: 3-Methylhippuric Acid-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-Methylhippuric Acid-d7, its metabolic origins, and its application in analytical methodologies. This deuterated standard is crucial for the accurate quantification of 3-Methylhippuric acid, a key biomarker for xylene exposure.

Core Physical and Chemical Characteristics

3-Methylhippuric Acid-d7 is the stable isotope-labeled analog of 3-Methylhippuric acid. Deuterium labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the unlabeled analyte but is detected at a different mass-to-charge ratio.[1][2]

Quantitative Data Summary

The key physical and chemical properties of 3-Methylhippuric Acid-d7 are summarized in the table below.

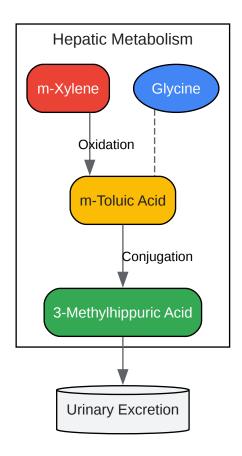


Property	Value	Citations
IUPAC Name	2-[[3-(Methyl-d3)benzoyl- 2,4,5,6-d4]amino]acetic acid	[3]
Synonyms	m-Methylhippuric acid-d7, m- Toluric acid-d7, N-(3- Methylbenzoyl)glycine-d7	[1][3]
CAS Number	1216551-07-3	[4]
Molecular Formula	C10D7H4NO3	[3][4]
Molecular Weight	200.24 g/mol	[3][5]
Accurate Mass	200.118 Da	[4]
Appearance	White to off-white solid	[5]
Purity	>95% (as determined by HPLC)	[4]
Solubility	Soluble in DMSO (100 mg/mL)	[5]
Storage Conditions	Powder: -20°C (stable for 3 years); In Solvent: -80°C (stable for 6 months)	[5]
Melting Point	Data not available (Unlabeled form: 138-140 °C)	[6][7]
Boiling Point	Data not available	[6]

Metabolic Pathway of Parent Compound

3-Methylhippuric acid is not an endogenous human metabolite but rather a biomarker of exposure to the industrial solvent m-xylene.[8][9] The metabolic conversion occurs primarily in the liver. Initially, the methyl group of m-xylene is oxidized to form m-toluic acid. This intermediate is then conjugated with the amino acid glycine through the action of the enzyme glycine N-acyltransferase.[10][11][12] The resulting 3-Methylhippuric acid is water-soluble and is efficiently excreted in the urine, making it a reliable indicator of recent xylene exposure.[10]





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Caption: Metabolic conversion of m-xylene to 3-Methylhippuric acid for urinary excretion.

Experimental Protocols

The quantification of 3-Methylhippuric acid in biological matrices, typically urine, is essential for biomonitoring studies. The use of 3-Methylhippuric Acid-d7 as an internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring analytical accuracy.

The following protocol is adapted from the NIOSH 8301 method for the analysis of methylhippuric acids in urine by HPLC, illustrating the integration of a deuterated internal standard for a modern LC-MS/MS application.[10]

Reagents and Materials

Analytes: 3-Methylhippuric acid standard, 3-Methylhippuric Acid-d7 (Internal Standard).



- Solvents: Ethyl acetate (HPLC grade), Acetonitrile (LC-MS grade), Methanol (LC-MS grade),
 Formic acid.
- Reagents: 6N Hydrochloric acid, Sodium chloride, Deionized water.
- Sample Matrix: Human urine (can be from exposed individuals or a pooled, unexposed source for calibration).

Sample Preparation (Liquid-Liquid Extraction)

- Spiking: To 1.0 mL of urine sample in a glass tube, add a known concentration of 3-Methylhippuric Acid-d7 internal standard solution.
- Acidification: Add 80 μ L of 6N HCl and mix. Add 0.3 grams of sodium chloride to saturate the solution.[10]
- Extraction: Add 4 mL of ethyl acetate, cap the tube, and mix by rotation for 2 minutes.[10]
- Phase Separation: Centrifuge at approximately 100 x g for 5 minutes to separate the organic and aqueous layers.[10]
- Solvent Transfer: Carefully transfer 200 μL of the upper organic layer (ethyl acetate) to a clean HPLC vial.[10]
- Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen, optionally in a heated water bath (approx. 30°C).[10]
- Reconstitution: Reconstitute the dried residue in 200 μ L of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Instrumentation and Conditions

- Chromatography System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 μm) is typically used.



- Mobile Phase: A gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM).
- MRM Transitions (Example):
 - 3-Methylhippuric acid: Q1 -> Q3 (e.g., m/z 192 -> 77)
 - 3-Methylhippuric Acid-d7: Q1 -> Q3 (e.g., m/z 200 -> 84) (Note: Specific transitions must be optimized in the laboratory)

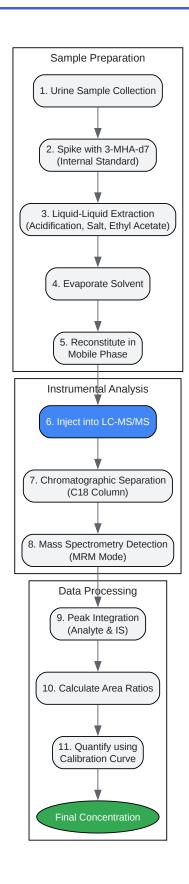
Calibration and Quantification

- Prepare a series of calibration standards by spiking blank urine with known concentrations of unlabeled 3-Methylhippuric acid.
- Spike each calibration standard with the same fixed concentration of 3-Methylhippuric Acidd7 internal standard.
- Process the calibrators and unknown samples as described in the sample preparation section.
- Generate a calibration curve by plotting the peak area ratio (Analyte/Internal Standard)
 against the concentration of the analyte.
- Calculate the concentration of 3-Methylhippuric acid in the unknown samples using the regression equation from the calibration curve.

Analytical Workflow Visualization

The following diagram illustrates the typical workflow for a biomonitoring assay using a deuterated internal standard.





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Caption: Workflow for quantifying urinary 3-Methylhippuric acid using a deuterated standard.



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